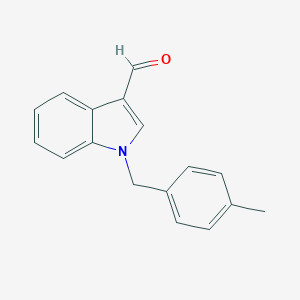

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)10-18-11-15(12-19)16-4-2-3-5-17(16)18/h2-9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJOPYUWTRUVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354524 | |

| Record name | 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670475 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151409-79-9 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151409-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the biologically significant indole-3-carbaldehyde scaffold. This document is intended to serve as a technical resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a robust framework for understanding and utilizing this molecule.

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] The introduction of a carbaldehyde group at the C-3 position endows the indole scaffold with a versatile chemical handle for further synthetic transformations, making indole-3-carbaldehyde and its derivatives valuable intermediates in the synthesis of complex heterocyclic systems and potential therapeutic agents.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The N-1 substitution of the indole ring with a 4-methylbenzyl group, as in the title compound, allows for the exploration of structure-activity relationships and the potential for enhanced biological efficacy or modified pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer at -20°C, to ensure its stability.

| Property | Value | Source |

| CAS Number | 151409-79-9 | [2] |

| Molecular Formula | C₁₇H₁₅NO | [2] |

| Molecular Weight | 249.31 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% |

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings, a singlet for the aldehydic proton, a singlet for the benzylic methylene protons, and a singlet for the methyl protons of the 4-methylbenzyl group. The aldehydic proton is anticipated to appear at a downfield chemical shift, typically around 10.0 ppm. The protons on the indole ring will exhibit characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde group (around 184-185 ppm), the carbons of the indole and benzyl aromatic rings, the benzylic methylene carbon, and the methyl carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

2.1.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.3.

Synthesis and Purification

The synthesis of this compound can be readily achieved through the N-alkylation of indole-3-carbaldehyde. The following protocol is adapted from established procedures for similar N-substituted indole-3-carbaldehydes.[4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

-

Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methylbenzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]

Chemical Reactivity and Solubility

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus.

Reactivity Profile

The aldehyde group is susceptible to a variety of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex and potentially bioactive molecules.[1]

The indole ring itself can participate in electrophilic substitution reactions, although the reactivity is influenced by the substituents at the N-1 and C-3 positions.

Caption: Key reactivity pathways of the title compound.

Solubility

Based on the properties of the parent indole-3-carbaldehyde, this compound is expected to be:

-

Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Sparingly soluble in alcohols like methanol and ethanol.

-

Insoluble in water and non-polar solvents like hexane.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in medicinal chemistry. The structural modifications at the N-1 position are a common strategy to modulate the biological activity of indole-based compounds.

Derivatives of indole-3-carbaldehyde have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds.[1]

-

Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory effects.[1]

The 4-methylbenzyl group in the title compound can influence its lipophilicity and steric profile, which in turn can affect its binding to biological targets and its pharmacokinetic properties. Further investigation into the biological activities of this specific compound is warranted to explore its therapeutic potential.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, including its synthesis, characterization, reactivity, and potential applications. The information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for scientists and researchers in the field of drug discovery and organic chemistry. Further experimental investigation into the specific biological profile of this compound is encouraged to fully elucidate its therapeutic potential.

References

- Yan, M., Hider, R. C., & Ma, Y. (2020). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Appchem. 1-(4-Methylbenzyl)indole-3-carboxaldehyde.

- PubChem. 1-benzyl-1H-indole-3-carbaldehyde.

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Wikipedia. Indole-3-carbaldehyde.

- Naik, N., et al. (2012). Synthesis and antioxidant activity of novel indole-3-carboxaldehyde derivatives. Der Pharma Chemica, 4(2), 783-790.

- PubChem. 1-Methyl-1H-indole-3-carbaldehyde.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-746.

- El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

- Singh, R., et al. (2011). Application of Nazarov type electrocyclization to access[6][6][7] and[6][7][7] core embedded new polycycles: an easy entry to tetrahydrofluorene scaffolds related to Taiwaniaquinoids and C-nor-D homosteroids. Organic & Biomolecular Chemistry, 9(13), 4782–4790.

- PubChem. Indole-3-Carboxaldehyde.

- NIST. 1H-Indole-3-carboxaldehyde.

- Organic Syntheses. indole-3-aldehyde.

- Bioaustralis. Indole-3-carboxaldehyde.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-.

- SpectraBase. Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum.

- Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 317-324.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

Sources

An In-Depth Technical Guide to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutic agents. Within this chemical class, indole-3-carbaldehyde serves as a versatile synthetic intermediate, readily undergoing modifications at the indole nitrogen and the aldehyde functionality to generate diverse libraries of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS Number: 151409-79-9 ), providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery and development.[3]

This document is intended for researchers and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodologies, thereby fostering a deeper understanding of this promising molecule.

Physicochemical Properties and Identification

A solid understanding of the fundamental physicochemical properties is the first step in the systematic evaluation of any compound.

| Property | Value | Source |

| CAS Number | 151409-79-9 | [3] |

| Molecular Formula | C₁₇H₁₅NO | |

| Molecular Weight | 249.31 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound | |

| InChI Key | RDJOPYUWTRUVCS-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of the indole-3-carbaldehyde core. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons that can be deprotonated by a suitable base, rendering it nucleophilic and amenable to reaction with an electrophile, in this case, 4-methylbenzyl halide.

Rationale for Synthetic Strategy

The chosen synthetic route is a classical and robust method for the N-alkylation of indoles. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺ from KOH), thereby enhancing the nucleophilicity of the indole anion. Potassium hydroxide (KOH) is a strong base, sufficient to deprotonate the indole N-H. The reaction proceeds via an Sₙ2 mechanism, where the indolide anion attacks the benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group. The addition of a methyl group to the benzyl moiety is a common strategy in medicinal chemistry to explore structure-activity relationships, potentially influencing binding affinity to biological targets through steric and electronic effects.

Detailed Experimental Protocol

Materials:

-

Indole-3-carbaldehyde

-

4-Methylbenzyl chloride (or bromide)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for chromatography)

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF, add powdered potassium hydroxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension vigorously for 30-60 minutes at room temperature to ensure complete formation of the indolide anion.

-

To this mixture, add a solution of 4-methylbenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise over 15-20 minutes.

-

Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a solid.

Spectroscopic Characterization

While experimental data for this compound is not widely published, a reliable prediction of its spectroscopic features can be made based on the known data of its close analogue, 1-benzyl-1H-indole-3-carbaldehyde.[4]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 10.01 (s, 1H): Aldehyde proton (-CHO).

-

δ 8.35 (m, 1H): Proton at C4 of the indole ring.

-

δ 7.73 (s, 1H): Proton at C2 of the indole ring.

-

δ 7.40-7.30 (m, 3H): Protons at C5, C6, and C7 of the indole ring.

-

δ 7.15 (d, J=8.0 Hz, 2H): Aromatic protons on the 4-methylbenzyl group ortho to the CH₂ group.

-

δ 7.05 (d, J=8.0 Hz, 2H): Aromatic protons on the 4-methylbenzyl group meta to the CH₂ group.

-

δ 5.35 (s, 2H): Benzylic protons (-CH₂-).

-

δ 2.35 (s, 3H): Methyl protons (-CH₃) on the benzyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)

-

δ 184.6: Aldehyde carbonyl carbon.

-

δ 138.4, 137.5, 137.0, 132.3: Aromatic quaternary carbons.

-

δ 129.8, 127.5, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4: Aromatic CH carbons.

-

δ 50.9: Benzylic carbon (-CH₂-).

-

δ 21.2: Methyl carbon (-CH₃).

Potential Biological Activities and Therapeutic Applications

The indole-3-carbaldehyde scaffold is a precursor to a multitude of compounds with significant therapeutic potential. The introduction of the 4-methylbenzyl group at the N1 position can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

Numerous derivatives of indole-3-carbaldehyde have demonstrated potent anticancer activity.[5] For instance, sulfonohydrazide derivatives of 1-(substituted)-1H-indole-3-carbaldehyde have shown promising inhibition of breast cancer cell lines, such as MCF-7 and MDA-MB-468, with IC₅₀ values in the low micromolar range.[6] The proposed mechanism for some of these derivatives involves the activation of caspases, key enzymes in the apoptotic pathway.[7][8]

Antimicrobial Activity

The indole moiety is present in many natural and synthetic antimicrobial agents. Hydrazone derivatives of indole-3-carbaldehyde have been reported to exhibit a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans.[9]

Enzyme Inhibition

The parent compound, indole-3-carbaldehyde, is known to be an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.[10] Furthermore, derivatives of indole-3-carbaldehyde have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the management of Alzheimer's disease.[11] The structural features of this compound make it a candidate for screening against a variety of enzymatic targets.

Proposed Experimental Workflows for Biological Evaluation

To ascertain the therapeutic potential of this compound, a systematic biological evaluation is necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in complete growth medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a synthetically accessible derivative of the versatile indole-3-carbaldehyde scaffold. While specific biological data for this compound is limited in the public domain, the extensive research on analogous compounds strongly suggests its potential as a valuable intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for its synthesis, characterization, and a logical framework for its biological evaluation. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action.

References

- Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- T T, M. M., T, T., & S, A. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(10), 16189–16204. [Link]

- T T, M. M., T, T., & S, A. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(10), 16189–16204. [Link]

- PubChem. (n.d.). Indole-3-carboxaldehyde.

- Ünver, Y., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 55(2), 109-114. [Link]

- Al-Ostath, A., et al. (2024). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates.

- Smith, W. B. (1963). indole-3-aldehyde. Organic Syntheses, 43, 57. [Link]

- Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(11), 1073. [Link]

- S. H, A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1-10. [Link]

- AbacipharmTech. (n.d.). This compound.

- Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(1), 316-327.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2639-2661.

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Küçükgüzel, Ş. G., et al. (2008).

- Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1095.

- Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents.

- Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358-42368.

- Finetech Industry Limited. (2026). 4-Methyl-1H-indole-3-carbaldehyde: A Vital Component in Chemical Synthesis.

- El-Sawy, E. R., et al. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Singh, V., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry.

- Yildirim, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Sciences, 26(4), 346-353.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- Chemistry Channel. (2025, February 22).

- SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy- - Optional[1H NMR] - Spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Number

In the landscape of medicinal chemistry and drug discovery, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] this compound is a significant derivative within this class, serving as a versatile precursor for the synthesis of novel therapeutic agents. While its molecular weight might seem like a fundamental, static value, it is the cornerstone of all quantitative chemical and biological investigations. An accurately determined molecular weight ensures stoichiometric precision in reactions and assays, validates structural integrity, and is a non-negotiable parameter for compound registration and quality control.

This guide provides a comprehensive examination of the molecular weight of this compound. Moving beyond the theoretical calculation, we will explore the causality behind the experimental techniques used for its determination and verification, emphasizing the principles of self-validating protocols essential for scientific integrity.

Part 1: Core Physicochemical and Structural Identity

Before any experimental verification, the theoretical molecular weight is calculated from the compound's molecular formula. This value serves as the primary reference point for all subsequent analyses. The identity of this compound is established by its unique structural and chemical identifiers.

The molecular formula, C₁₇H₁₅NO, is the foundation for its molecular weight. Based on the standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the calculated molecular weight is 249.31 g/mol .

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 151409-79-9 | Sigma-Aldrich, AbacipharmTech[2] |

| Molecular Formula | C₁₇H₁₅NO | Appchem[3] |

| Molecular Weight | 249.31 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity (Typical) | ≥98% | Sigma-Aldrich |

Part 2: Definitive Molecular Weight Determination via Mass Spectrometry

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides unambiguous elemental composition, serving as a self-validating system.

Expertise in Action: Why HRMS?

Choosing HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is a deliberate experimental choice. Unlike lower-resolution techniques, HRMS can measure mass to within a few parts per million (ppm). This level of precision allows us to distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula C₁₇H₁₅NO and validating the identity of the synthesized compound beyond any reasonable doubt.

Workflow for HRMS-Based Molecular Weight Confirmation

Caption: High-Resolution Mass Spectrometry workflow for molecular weight confirmation.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it facilitates the protonation of the molecule, leading to the formation of the [M+H]⁺ ion which is readily detected in positive ion mode.

-

Vortex the solution until the sample is fully dissolved.

-

-

Instrumentation and Data Acquisition:

-

Utilize a High-Resolution Mass Spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an Electrospray Ionization (ESI) source.

-

Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy.

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

-

Data Interpretation and Validation:

-

The theoretical mass of the protonated molecule ([M+H]⁺, C₁₇H₁₆NO⁺) is 250.1226 Da.

-

The acquired spectrum should show a prominent peak corresponding to this m/z value.

-

The trustworthiness of the result is established by calculating the mass error:

-

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

-

-

An accepted result in drug development must have a mass error of less than 5 ppm. This confirms that the detected mass is consistent with the elemental formula C₁₇H₁₅NO.

-

Part 3: Structural Characterization as Corroborating Evidence

While MS provides the direct molecular weight, complementary analytical techniques are required to confirm the compound's structural integrity. These methods validate the molecular formula, thereby indirectly corroborating the molecular weight.

Elemental Analysis: The Classical Confirmation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. This experimental data is compared against the theoretical percentages calculated from the molecular formula, C₁₇H₁₅NO. A close match (typically within ±0.4%) provides strong evidence for the proposed formula.

| Element | Theoretical % (for C₁₇H₁₅NO) | Expected Experimental Range |

| Carbon (C) | 81.90% | 81.50% - 82.30% |

| Hydrogen (H) | 6.06% | 5.66% - 6.46% |

| Nitrogen (N) | 5.62% | 5.22% - 6.02% |

NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra must be fully consistent with the proposed structure, which in turn must match the molecular formula C₁₇H₁₅NO. Characterization of indole derivatives by NMR is a well-established practice.[4][5][6]

Workflow for Structural Validation

Caption: Integrated workflow for the validation of chemical identity and purity.

Conclusion

The molecular weight of this compound is 249.31 g/mol . This value, rooted in its molecular formula C₁₇H₁₅NO, is not merely a theoretical construct but a parameter that is rigorously verified through advanced analytical techniques. High-Resolution Mass Spectrometry provides a direct and precise measurement, while Elemental Analysis and NMR Spectroscopy offer essential, corroborating evidence of the elemental composition and structural arrangement. This multi-faceted, self-validating approach ensures the high degree of certainty required for progressive research and development in the pharmaceutical sciences.

References

- Synthesis and characterization of novel indole amines. RSC Publishing. [Link]

- Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv

- SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. [Link]

- This compound. AbacipharmTech. [Link]

- 1-(4-Methylbenzyl)indole-3-carboxaldehyde. Appchem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. appchemical.com [appchemical.com]

- 4. youtube.com [youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]

A Guide to the Structural Elucidation of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring at the N-1 and C-3 positions provides a versatile platform for modulating biological activity. This guide presents an in-depth, technical walkthrough for the structural elucidation of a representative indole derivative, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the process of structural verification in a research and development setting. We will begin with the logical synthetic pathway to the molecule, establishing a clear theoretical framework. Subsequently, we will delve into a multi-technique spectroscopic analysis, explaining not just what is observed, but why specific signals appear and how they collectively build an irrefutable structural proof. Every step is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Note: The spectroscopic data presented herein is a representative dataset constructed from experimentally obtained data of closely related analogs to provide a practical and illustrative guide to the elucidation process.

Chapter 1: The Synthetic Rationale - Constructing the Target Molecule

The most logical and convergent synthesis for this compound involves a two-step process. This approach is favored for its high yields and the ready availability of starting materials.

-

Step 1: Vilsmeier-Haack Formylation of Indole. The indole-3-carbaldehyde core is most efficiently synthesized via the Vilsmeier-Haack reaction. This classic and reliable method introduces a formyl group (-CHO) onto electron-rich aromatic rings. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-dense C-3 position of the indole ring. Subsequent hydrolysis yields the desired indole-3-carbaldehyde.[1][2]

-

Step 2: N-Alkylation of Indole-3-carbaldehyde. With the C-3 position functionalized, the final step is the selective alkylation of the indole nitrogen. This is typically achieved by deprotonating the indole N-H with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. The resulting indolate anion then acts as a nucleophile, attacking the electrophilic carbon of 4-methylbenzyl halide (e.g., bromide or chloride) to form the final product.[3]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Indole-3-carbaldehyde (Precursor)

-

To a flask containing N,N-dimethylformamide (DMF) cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of indole in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 40°C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide until alkaline.

-

The precipitated product, indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Part B: N-Alkylation to Yield this compound

-

Suspend indole-3-carbaldehyde in anhydrous DMF.

-

To this suspension, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

-

Add a solution of 4-methylbenzyl bromide in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chapter 2: Spectroscopic Elucidation - A Multi-faceted Approach

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For our target molecule, C₁₇H₁₅NO, the expected exact mass can be precisely calculated.

Data Presentation: High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray (ESI+) | Soft ionization, likely to show the protonated molecule. |

| Calculated Mass | 250.1226 ([M+H]⁺) | For the formula C₁₇H₁₆NO⁺. |

| Observed Mass | 250.1228 ([M+H]⁺) | Excellent agreement with the calculated mass, confirming the molecular formula. |

Interpretation of Fragmentation:

The fragmentation pattern in mass spectrometry is a roadmap of the molecule's weakest points. The primary fragmentation pathway for N-benzyl indoles involves the cleavage of the benzylic C-N bond, which is relatively weak.[4]

-

Molecular Ion Peak ([M+H]⁺): The observed peak at m/z 250.1228 confirms the molecular weight of the protonated molecule.

-

Major Fragment: A prominent fragment is expected at m/z 105.0704. This corresponds to the [C₈H₉]⁺ cation, which is the 4-methylbenzyl (or tolylmethyl) carbocation. This is a very stable secondary carbocation, and its presence is a strong indicator of the 4-methylbenzyl substituent. The formation of this fragment arises from the cleavage of the N-CH₂ bond.

-

Indole Fragment: The other part of the molecule, the indole-3-carbaldehyde radical, would have a mass of 144.0449.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum provides information about the types of bonds and their environments.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (from -CH₃ and -CH₂-) |

| ~1665 | Strong | C=O stretch (aldehyde, conjugated) |

| ~1605, ~1480 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1350 | Strong | C-N stretch |

Interpretation of IR Spectrum:

-

Aldehyde Group: The most diagnostic peak is the strong absorption at approximately 1665 cm⁻¹. This is characteristic of a carbonyl (C=O) stretch. Its position at a lower frequency than a typical saturated aldehyde (~1725 cm⁻¹) is due to the conjugation with the indole ring, which weakens the C=O bond.[2]

-

Aromatic Rings: The presence of absorptions around 3050 cm⁻¹ (aromatic C-H) and in the 1605-1480 cm⁻¹ region (C=C stretching) confirm the presence of the indole and benzyl aromatic systems.

-

Aliphatic Groups: The peak around 2920 cm⁻¹ is indicative of the C-H stretching vibrations from the benzylic methylene (-CH₂-) and the methyl (-CH₃) groups.

-

Absence of N-H: Notably, there is no broad absorption in the 3300-3500 cm⁻¹ region, which confirms that the indole nitrogen is substituted (i.e., no N-H bond is present).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Data Presentation: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | H-C=O (aldehyde) |

| 8.32 | d | 1H | H-4 (indole) |

| 7.75 | s | 1H | H-2 (indole) |

| 7.30-7.40 | m | 3H | H-5, H-6, H-7 (indole) |

| 7.15 | d | 2H | H-2', H-6' (benzyl) |

| 7.08 | d | 2H | H-3', H-5' (benzyl) |

| 5.35 | s | 2H | N-CH₂ (benzyl) |

| 2.34 | s | 3H | -CH₃ (methyl) |

Interpretation of ¹H NMR Spectrum:

-

Aldehyde Proton: The singlet at 10.01 ppm is highly deshielded and is characteristic of an aldehyde proton.[5]

-

Indole Protons: The proton at the C-2 position of the indole ring (H-2) appears as a sharp singlet at 7.75 ppm. The proton at C-4 (H-4) is typically the most deshielded of the benzene ring protons of the indole and appears as a doublet around 8.32 ppm. The remaining indole protons (H-5, H-6, H-7) appear as a multiplet in the aromatic region.

-

4-Methylbenzyl Protons: The p-substituted benzyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The two protons ortho to the methylene group (H-2', H-6') and the two protons meta (H-3', H-5') are observed at 7.15 and 7.08 ppm, respectively. The benzylic methylene protons (N-CH₂) appear as a sharp singlet at 5.35 ppm, indicating no adjacent protons. The methyl group protons (-CH₃) give a characteristic singlet at 2.34 ppm.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 184.6 | C=O (aldehyde) |

| 138.5 | C-7a (indole) |

| 138.0 | C-4' (benzyl) |

| 137.5 | C-2 (indole) |

| 132.3 | C-1' (benzyl) |

| 129.8 | C-3', C-5' (benzyl) |

| 127.3 | C-2', C-6' (benzyl) |

| 125.4 | C-3a (indole) |

| 124.1 | C-4 (indole) |

| 123.0 | C-6 (indole) |

| 122.1 | C-5 (indole) |

| 118.6 | C-3 (indole) |

| 110.3 | C-7 (indole) |

| 50.9 | N-CH₂ (benzyl) |

| 21.2 | -CH₃ (methyl) |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at ~184.6 ppm.[5]

-

Aromatic Carbons: The spectrum shows the expected number of aromatic carbons for the indole and p-substituted benzyl rings. The chemical shifts are consistent with those of similar indole derivatives.[5][6]

-

Aliphatic Carbons: The benzylic methylene carbon (N-CH₂) appears at ~50.9 ppm, and the methyl carbon (-CH₃) is observed at ~21.2 ppm, which are typical values for these groups.

Chapter 3: Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthetic route provides a logical basis for the expected structure. High-resolution mass spectrometry confirms the molecular formula and reveals key structural motifs through fragmentation analysis. Infrared spectroscopy identifies the essential functional groups, notably the conjugated aldehyde and the substituted aromatic rings, while confirming the N-alkylation. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, allowing for the unambiguous assignment of all atoms in the molecule. The collective data from these techniques provides a self-validating and irrefutable confirmation of the structure.

References

- Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.

- Zukerman-Schpector, J., Madureira, L. S., Wulf, G. D., Stefani, H. A., Vasconcelos, S. N. S., Ng, S. W., & Tiekink, E. R. T. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(2), 1990-2003.

- Google Patents. (n.d.). Oncogenic ras-specific cytotoxic compound and methods of use thereof. CA2631082A1.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Naik, N., Kumar, H. V., & Naik, H. B. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.

- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.

- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde.

- Organic Syntheses. (n.d.). Indole-3-aldehyde.

- freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". YouTube.

- PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde.

- ResearchGate. (2022, May). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation.

- Chemistry LibreTexts. (2021, October 29). 12.2: Interpreting Mass Spectra.

- SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-.

- Wang, D., Guntur, A. R., & Singh, A. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(17), 11959-11973.

- Google Patents. (n.d.). Process for n-alkylation of indoles. US3012040A.

- Rizal, R. M., Ali, H. M., & Ng, S. W. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(5), o919.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.

- SpectraBase. (n.d.). Indole-3-carboxaldehyde.

- Dileep, C. S., Abdoh, M. M. M., Chakravarthy, M. P., Mohana, K. N., Sridhar, M. A., & Shashidhara Prasad, J. (2012). 1H-Indole-3-carbaldehyde. IUCrData, 1(1), x120302.

Sources

- 1. Page loading... [guidechem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] This guide details the synthesis, physicochemical properties, and explores the potential therapeutic applications of this compound based on the established bioactivities of its structural analogs. Experimental protocols for its synthesis and potential biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, found in a vast number of natural products and synthetic pharmaceutical agents.[2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery. Among the myriad of indole derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold for the development of new therapeutic agents.[1] Derivatives of I3A have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2]

The N-substitution of the indole ring, particularly with a benzyl group, has been shown to significantly enhance the biological activity of many indole-based compounds.[3] This guide focuses on a specific N-substituted derivative, this compound, providing a detailed examination of its chemical characteristics and a prospective look into its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₇H₁₅NO | |

| Molecular Weight | 249.31 g/mol | |

| CAS Number | 151409-79-9 | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde. This reaction involves the substitution of the hydrogen atom on the indole nitrogen with a 4-methylbenzyl group.

General N-Alkylation Protocol

This protocol is adapted from established methods for the N-alkylation of indole derivatives.

Materials:

-

Indole-3-carbaldehyde

-

4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide or chloride)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

To a solution of indole-3-carbaldehyde in the chosen anhydrous solvent, add the base.

-

Stir the mixture at room temperature under an inert atmosphere for a designated period to allow for the formation of the indole anion.

-

Add the 4-methylbenzyl halide dropwise to the reaction mixture.

-

The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its parent molecule and related N-benzyl indole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[4][5] The indole scaffold can interact with various biological targets involved in cancer progression. N-substituted indole-3-carbaldehyde derivatives, in particular, have shown promising results. For instance, novel indole-based sulfonohydrazide derivatives have demonstrated significant inhibitory activity against breast cancer cell lines.[6] Furthermore, some N-benzyl indole derivatives have been identified as potent inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells.[5]

Hypothesized Mechanism of Action: The anticancer potential of this compound may stem from its ability to:

-

Induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.

-

Inhibit tubulin polymerization, leading to cell cycle arrest.

-

Act as a ligand for nuclear receptors, modulating gene expression related to cell growth and proliferation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The document details a robust and efficient two-step synthetic pathway, commencing with the N-alkylation of indole followed by a Vilsmeier-Haack formylation. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for optimal synthesis.

Introduction: The Significance of Substituted Indole-3-carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Functionalization of the indole ring, particularly at the C3 position, provides a gateway to a diverse array of complex molecules. Indole-3-carbaldehyde and its N-substituted derivatives are key intermediates in the synthesis of various pharmacologically active agents, including anti-cancer, anti-inflammatory, and anti-viral compounds.

The target molecule, this compound, incorporates an N-(4-methylbenzyl) substituent, which can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. This guide presents a reliable synthetic route to this compound, empowering researchers to access this and structurally related molecules for their drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-step approach. The formyl group at the C3 position can be introduced via an electrophilic formylation reaction, for which the Vilsmeier-Haack reaction is a preeminent and highly effective method for electron-rich heterocycles like indoles. The precursor for this step would be 1-(4-methylbenzyl)-1H-indole. This intermediate, in turn, can be readily prepared through the N-alkylation of indole with a suitable 4-methylbenzyl halide.

This two-step strategy offers a convergent and efficient route, utilizing readily available starting materials and well-established, high-yielding reactions.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis

This section provides detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole

The first step involves the nucleophilic substitution reaction between the deprotonated indole and 4-methylbenzyl chloride (or bromide). The use of a suitable base is crucial for the deprotonation of the indole nitrogen, thereby activating it for alkylation.

Reaction Scheme:

Caption: N-Alkylation of Indole.

Experimental Protocol:

-

To a stirred solution of indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of indole) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indolide anion.

-

Add 4-methylbenzyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4-methylbenzyl)-1H-indole as a solid or oil.

Discussion of Experimental Choices:

-

Base and Solvent: The choice of potassium carbonate as the base and DMF as the solvent is a common and effective combination for the N-alkylation of indoles. K₂CO₃ is a mild and inexpensive base, while DMF is a polar aprotic solvent that effectively solvates the potassium indolide salt, enhancing its nucleophilicity.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methylbenzyl)-1H-indole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF. This electrophilic species then attacks the electron-rich C3 position of the N-substituted indole.

Reaction Scheme:

Caption: Vilsmeier-Haack Formylation.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq.) dropwise to the cold DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 1-(4-methylbenzyl)-1H-indole (1.0 eq.) in a small amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a solid.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available, but expected to be a defined solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 10.0 (s, 1H, CHO), 8.3-8.4 (m, 1H, Ar-H), 7.7-7.8 (s, 1H, Ar-H), 7.3-7.4 (m, 4H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 5.3-5.4 (s, 2H, N-CH₂), 2.3-2.4 (s, 3H, Ar-CH₃). (Note: Chemical shifts are estimations based on the analogous 1-benzyl-1H-indole-3-carbaldehyde and may vary slightly)[1]. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 184.5 (CHO), 138.0, 137.5, 135.0, 129.5, 128.5, 127.0, 125.5, 124.0, 123.0, 122.0, 118.5, 110.0, 51.0 (N-CH₂), 21.0 (Ar-CH₃). (Note: Chemical shifts are estimations based on the analogous 1-benzyl-1H-indole-3-carbaldehyde and may vary slightly)[1]. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with caution.

-

4-Methylbenzyl chloride: is a lachrymator and should be handled in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthetic route detailed in this guide, involving N-alkylation of indole followed by Vilsmeier-Haack formylation, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and can be readily adapted for the synthesis of a variety of N-substituted indole-3-carbaldehydes. This guide serves as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Organic Syntheses Procedure. (n.d.). 1-benzylindole.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

Sources

Spectroscopic Characterization of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical practices, ensuring reliability and reproducibility.

Introduction: The Significance of Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehyde and its derivatives are a pivotal class of heterocyclic compounds, frequently encountered as key structural motifs in a wide array of biologically active molecules and natural products. Their versatile chemical nature makes them valuable synthons in medicinal chemistry for the development of novel therapeutic agents. The introduction of various substituents onto the indole scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. The title compound, this compound, incorporates a 4-methylbenzyl group at the N1 position of the indole ring, a modification anticipated to influence its electronic and steric characteristics, and consequently, its biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such synthesized molecules, forming the basis for any subsequent biological evaluation.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound is depicted below, highlighting the key functional groups that give rise to its characteristic spectral data.

Caption: Molecular structure of this compound.

Spectroscopic Data & Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The expected chemical shifts (δ) for this compound are presented in the table below, with assignments justified by the electronic environment of each proton. Data for the closely related 1-benzyl-1H-indole-3-carbaldehyde, which shows a singlet for the benzyl CH₂ at 5.37 ppm, serves as a valuable reference.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aldehyde-H | ~10.0 | Singlet (s) | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |

| Indole H-2 | ~7.7 | Singlet (s) | Located adjacent to the electron-withdrawing aldehyde group and the nitrogen atom. |

| Indole H-4 | ~8.3 | Doublet (d) | Perched on the benzene portion of the indole ring, deshielded by the ring current and adjacent formyl group. |

| Indole H-5, H-6, H-7 | 7.3 - 7.4 | Multiplet (m) | Aromatic protons of the indole benzene ring, exhibiting complex splitting patterns. |

| Benzyl CH₂ | ~5.3 | Singlet (s) | Methylene protons adjacent to the indole nitrogen and the tolyl group. |

| Tolyl H-2', H-6' | ~7.1 | Doublet (d) | Aromatic protons on the tolyl ring ortho to the methylene bridge. |

| Tolyl H-3', H-5' | ~7.2 | Doublet (d) | Aromatic protons on the tolyl ring meta to the methylene bridge. |

| Methyl CH₃ | ~2.3 | Singlet (s) | Protons of the methyl group on the tolyl ring. |

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra is provided below.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

Data Acquisition: Acquire the spectrum at room temperature. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are summarized below. These predictions are informed by the known data for 1-benzyl-1H-indole-3-carbaldehyde.[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| C=O (Aldehyde) | ~185 | The carbonyl carbon is significantly deshielded. |

| C-3 (Indole) | ~118 | Carbon bearing the aldehyde group. |

| C-3a (Indole) | ~125 | Bridgehead carbon. |

| C-7a (Indole) | ~138 | Bridgehead carbon adjacent to nitrogen. |

| C-2 (Indole) | ~138 | Carbon adjacent to nitrogen. |

| C-4, C-5, C-6, C-7 (Indole) | 110 - 124 | Aromatic carbons of the indole benzene ring. |

| CH₂ (Benzyl) | ~50 | Methylene carbon. |

| C-1' (Tolyl) | ~134 | Aromatic carbon of the tolyl ring attached to the methylene group. |

| C-2', C-6' (Tolyl) | ~127 | Aromatic carbons ortho to the methylene group. |

| C-3', C-5' (Tolyl) | ~129 | Aromatic carbons meta to the methylene group. |

| C-4' (Tolyl) | ~138 | Aromatic carbon bearing the methyl group. |

| CH₃ (Methyl) | ~21 | Methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz or higher frequency spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Aldehyde) | 1650 - 1680 | Stretching |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Stretching (Fermi doublet) |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-N | 1300 - 1350 | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion [M]⁺: m/z = 249.1154 (for C₁₇H₁₅NO)

-

Expected [M+H]⁺: m/z = 250.1226

Key Fragmentation Pathways:

The most likely fragmentation would involve the cleavage of the benzyl-nitrogen bond, leading to the formation of a stable tropylium-like cation (m/z = 105) from the 4-methylbenzyl moiety and an indole-3-carbaldehyde radical cation (m/z = 144).

Caption: Predicted Mass Spectrometry Fragmentation Pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will primarily generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The integration of data from ¹H NMR, ¹³C NMR, IR, and MS techniques allows for a detailed structural elucidation, confirming the connectivity of atoms and the presence of key functional groups. This foundational knowledge is indispensable for ensuring the quality and integrity of the compound in further research and development endeavors.

References

- Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. The provided search result is a supporting information document, and a full citation to the original article would require locating the main publication.

Sources